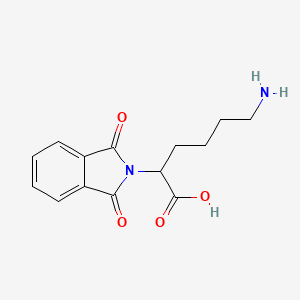
2,2',3,4',5',6-Hexachlorobiphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls like 2,2',3,4',5',6-Hexachlorobiphenyl involves complex chemical reactions that aim to achieve the desired degree of chlorination. Studies like the one on the preparation of the 5,6-arene oxide of 3,3',4,4'-tetrachlorobiphenyl show the intricacies of such synthesis processes, utilizing decarboxylative eliminations as an effective last step (Reich & Reich, 1990).
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is crucial for understanding their chemical behavior and environmental impact. The crystal and molecular structure of 2,3-dichloro-3',4'-dihydroxybiphenyl, a related compound, showcases intramolecular hydrogen bonding and π-π stacking, highlighting the complex interactions within such molecules (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
Chemical reactions involving chlorinated biphenyls can lead to various environmental and biological effects. The metabolism of symmetrical hexachlorobiphenyl isomers in the rat, for example, demonstrates the pathways through which these compounds are broken down and highlights the importance of the position and degree of chlorine substitution (Kato, McKinney, & Matthews, 1980).
Physical Properties Analysis
The physical properties of chlorinated biphenyls, such as solubility and phase behavior, are essential for predicting their environmental fate and transport. Unfortunately, specific studies focusing solely on the physical properties of 2,2',3,4',5',6-Hexachlorobiphenyl were not identified in this search, suggesting a gap in the literature.
Chemical Properties Analysis
The chemical properties of chlorinated biphenyls, including reactivity and stability, play a significant role in their industrial applications and environmental impact. The (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical study illustrates the magnetic behavior and crystal structure of a related compound, offering insights into the radical character and stability of such molecules (Carilla et al., 1996).
Applications De Recherche Scientifique
1. Photocatalytic Degradation
- Summary of the Application: This research focuses on the photocatalytic degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153), a common PCB contaminant in nature, using a Fe 3 O 4 @SiO 2 @TiO 2 core-shell structure .
- Methods of Application: The Fe 3 O 4 @SiO 2 @TiO 2 nanocomposite was synthesized and characterized using various techniques. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H 2 O 2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
- Results or Outcomes: The high degradation efficiency of the nanocomposite, which was 96.5%, was obtained at specific conditions. The rate of mineralization for the nanocomposite with H 2 O 2 and UV-LED irradiation was 75.3% .
2. Photo-transformation in Water
- Summary of the Application: This research investigates the photolysis of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) under simulated sunlight in the presence of humic acid .
- Methods of Application: The study focused on the photo-transformation of PCB 153 in the presence of dissolved organic matter (DOM). Photo-degradation kinetics were studied, and major degradation products were identified by gas chromatography mass spectrometry (GC-MS) analysis .
- Results or Outcomes: Degradation of PCB 153 was significantly accelerated by the addition of humic acid. The main photodegradation products were 4-hydroxy-2,2’,4’,5,5’-pentaCB and 2,4,5-trichlorobenzoic acid .
Safety And Hazards
Propriétés
IUPAC Name |
1,2,4-trichloro-3-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-2-7(14)12(18)11(6)5-3-9(16)10(17)4-8(5)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHLFUVHHXCNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073498 | |
| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',5',6-Hexachlorobiphenyl | |
CAS RN |
38380-04-0 | |
| Record name | PCB 149 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5',6-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4',5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JNS37UVGI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




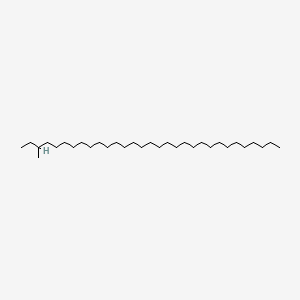
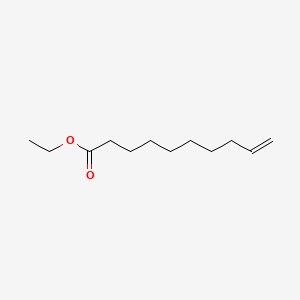
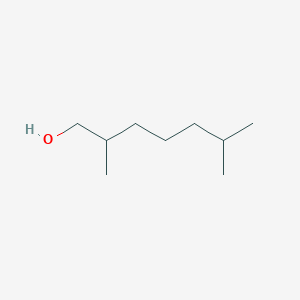

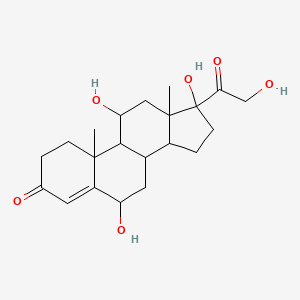
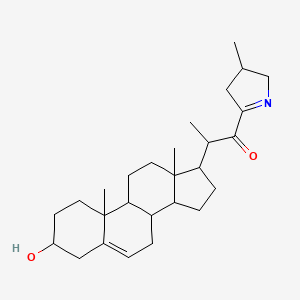
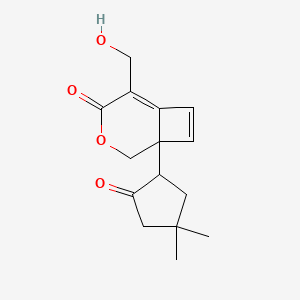
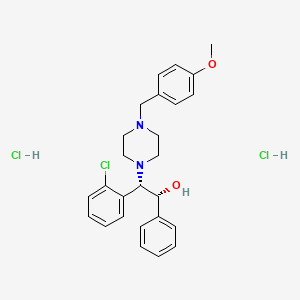
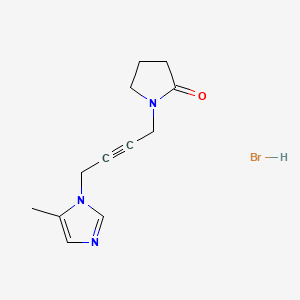
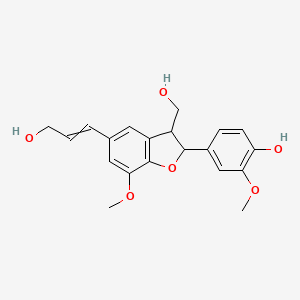
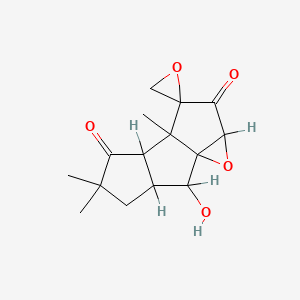
![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
